molecular formula C18H17N3O3 B2810731 N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2310040-38-9

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2810731
M. Wt: 323.352
InChI Key: NFKYLWBZQGKXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, also known as CYM5442, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Mycobacterium tuberculosis Inhibition

One significant application of related compounds involves the development of novel inhibitors targeting Mycobacterium tuberculosis (MTB) InhA, an enzyme critical for the bacterium's fatty acid synthesis. A study by Pedgaonkar et al. (2014) designed 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives, showing promising inhibition of MTB InhA and activity against drug-sensitive and -resistant MTB strains with low cytotoxicity, suggesting potential for tuberculosis treatment (Pedgaonkar et al., 2014).

Spectroscopic and Quantum Mechanical Studies

Another application involves the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) and as photosensitizers. Additionally, their non-linear optical (NLO) activity was investigated, showing potential for various optical applications (Mary et al., 2020).

Hydrate to Anhydrous Form Conversion

Research by Petrova et al. (2009) explored the conversion of active pharmaceutical ingredient (API) hydrates to their anhydrous forms in aqueous media, demonstrating the less stability of hydrates compared to the most stable anhydrous form and their rapid conversion in water. This study highlights the importance of understanding solid-state properties for the development of pharmaceutical formulations (Petrova et al., 2009).

Positron Emission Tomography (PET) Imaging

Fujinaga et al. (2017) developed acetamidobenzoxazolone compounds for PET imaging of the translocator protein (TSPO) in ischemic brain and glioma, providing insights into neuroinflammation and tumor imaging. The compounds showed high binding affinity, improved brain kinetics, and clear tumor imaging in a glioma-bearing rat model, indicating their potential for advancing neuroimaging techniques (Fujinaga et al., 2017).

Cyclization Reactions of Heterocycle-fused Oxazine Derivatives

The study of cyclization reactions of heterocycle-fused oxazine derivatives by Shin et al. (2007) provided insights into the reaction mechanisms, showing the potential for developing new heterocyclic compounds with various applications in medicinal chemistry and organic synthesis (Shin et al., 2007)

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(11-21-15-3-1-2-4-16(15)24-18(21)23)20-10-12-5-8-14(19-9-12)13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKYLWBZQGKXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

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